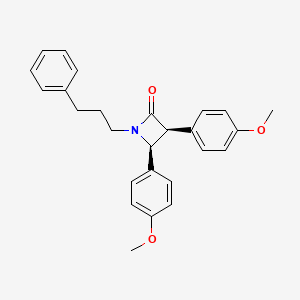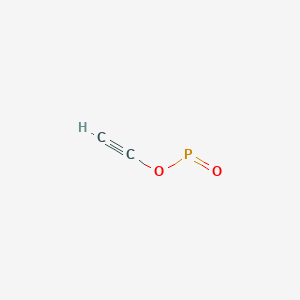![molecular formula C11H7F3O2 B14181617 Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate CAS No. 841205-62-7](/img/structure/B14181617.png)
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-ynoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drug candidates, making this compound valuable in drug design and development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism by which Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-Methyl-3-trifluoromethylaniline
Uniqueness: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate is unique due to the position of the trifluoromethyl group on the phenyl ring and the presence of the prop-2-ynoate moiety. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
841205-62-7 |
|---|---|
Fórmula molecular |
C11H7F3O2 |
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C11H7F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,1H3 |
Clave InChI |
HOUNQSDMDUGNPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


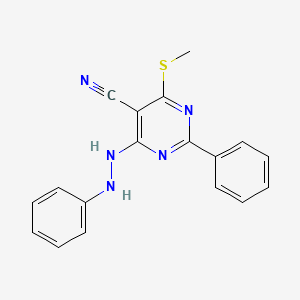
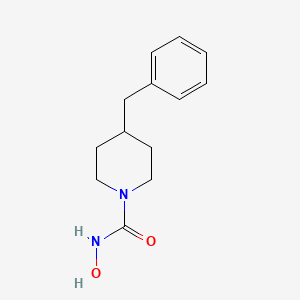
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
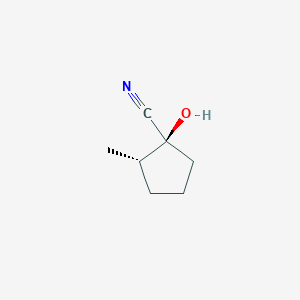
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
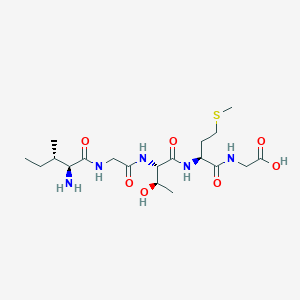
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
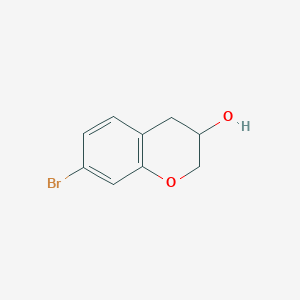
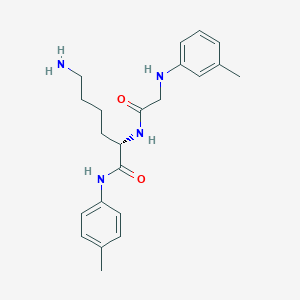
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
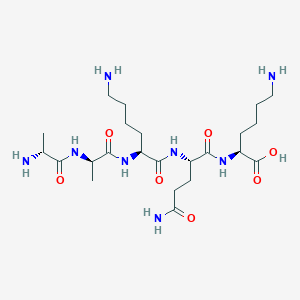
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
